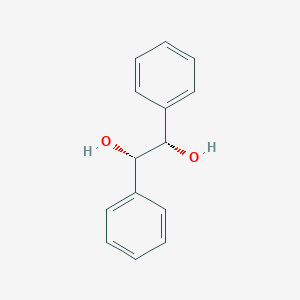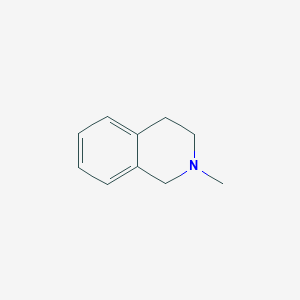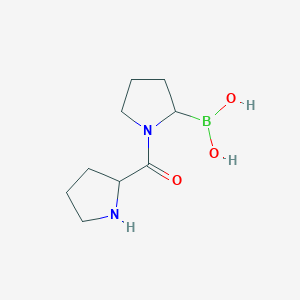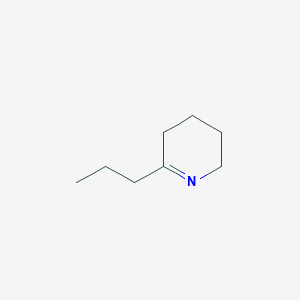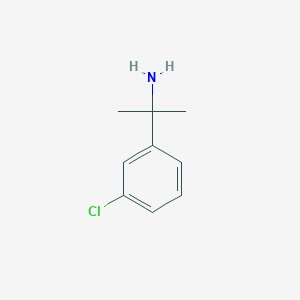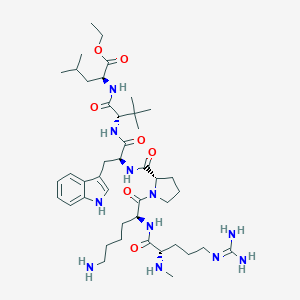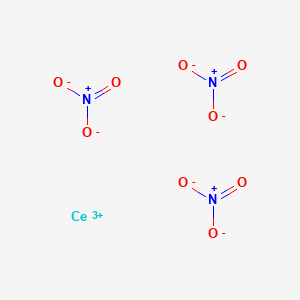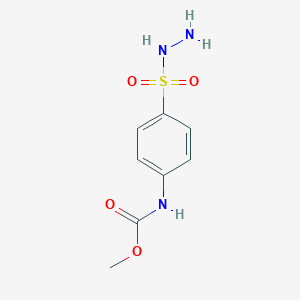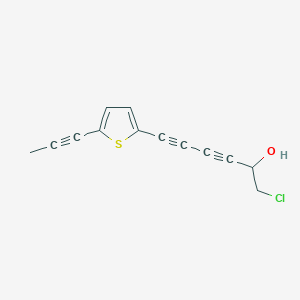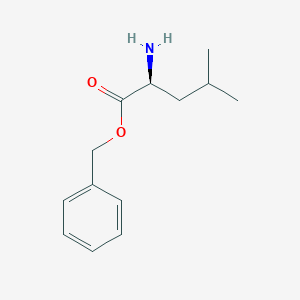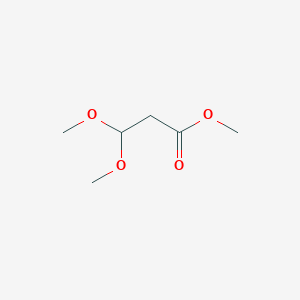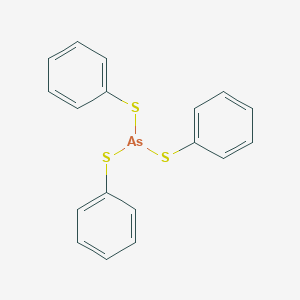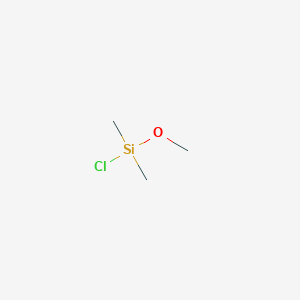![molecular formula C30H31N B154613 双[4-(2-苯基-2-丙基)苯基]胺 CAS No. 10081-67-1](/img/structure/B154613.png)
双[4-(2-苯基-2-丙基)苯基]胺
描述
Bis[4-(2-phenyl-2-propyl)phenyl]amine is a chemical compound that belongs to the class of bis(phenylalkyl)amines. These compounds are known for their ability to interact with various receptors in the body, such as N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic transmission and plasticity in the central nervous system .
Synthesis Analysis
The synthesis of bis(phenylalkyl)amines can be achieved through various chemical reactions. For instance, palladium-catalyzed amination reactions have been employed to synthesize bis(amine anhydride)s, which can be further reacted to produce polyimides . Although the specific synthesis of Bis[4-(2-phenyl-2-propyl)phenyl]amine is not detailed in the provided papers, similar synthetic methods could potentially be adapted for its production.
Molecular Structure Analysis
The molecular structure of bis(phenylalkyl)amines is characterized by the presence of two phenyl rings connected by an alkyl chain. The structure-activity relationship indicates that the presence of a phenolic OH group and the distance between the two rings are crucial for the potency of these compounds as NMDA receptor antagonists . X-ray crystallography has been used to determine the structures of related compounds, which could provide insights into the molecular structure of Bis[4-(2-phenyl-2-propyl)phenyl]amine .
Chemical Reactions Analysis
Bis(phenylalkyl)amines can undergo various chemical reactions. For example, they can act as selective antagonists of NR1A/2B receptors, with the phenolic OH group playing a significant role in their activity . Additionally, bis(phenylalkyl)amines can be used as intermediates in the synthesis of other chemical entities, such as polyimides, which are synthesized through reactions with aromatic diamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of bis(phenylalkyl)amines are influenced by their molecular structure. The presence of phenolic OH groups and basic nitrogen atoms are important for their interaction with biological targets . The solubility and thermal properties of related polyimides suggest that bis(phenylalkyl)amines with similar structures could also exhibit good solubility in organic solvents and high thermal stability .
科学研究应用
Application 1: Two-Photon Cellular Imaging
- Methods of Application : The TTF is doped in ORMOSIL nanoparticles. By increasing the weight ratio of TTF to the precursor of silica nanoparticles, the fluorescence intensity of the nanoparticles increases correspondingly, due to the formation of larger AIE dots in the cores of ORMOSIL nanoparticles .
- Results or Outcomes : The fluorescent and biocompatible nanoprobes were utilized for in vitro imaging of HeLa cells. Two-photon fluorescence microscopy illustrated that the nanoparticles have the capacity of nucleus permeability, as well as cytoplasm staining towards tumor cells .
Application 2: Antioxidant in Rubber and Plastic Industry
- Summary of Application : Bis[4-(2-phenyl-2-propyl)phenyl]amine, also known as Antioxidant HS-911, is a high-efficient nontoxic antioxidant used in various rubber and plastic industries. It is used to replace carcinogenic antioxidants like D, A, RD, etc .
- Methods of Application : HS-911 can be used in NR, IIR, SBR, NBR, BR, CR and their blend, and is especially efficient in protecting CR from thermal aging. It can also be used in the plastic industry .
- Results or Outcomes : HS-911 not only protects vulcanized rubber from thermal aging, light aging, ozone aging, and damage caused by repeating deformation, but also has a passivating effect on heavy metal and transition metal .
安全和危害
Bis[4-(2-phenyl-2-propyl)phenyl]amine may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye/face protection, and avoiding release to the environment .
未来方向
Bis[4-(2-phenyl-2-propyl)phenyl]amine is used as an antioxidant in various applications, including in the rubber industry . Due to its light contamination, it can be used in insulative and protective rubber sheeting for color wires and cables as well as common color rubber products . This suggests potential for expanded use in these and other industries.
属性
IUPAC Name |
4-(2-phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N/c1-29(2,23-11-7-5-8-12-23)25-15-19-27(20-16-25)31-28-21-17-26(18-22-28)30(3,4)24-13-9-6-10-14-24/h5-22,31H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAWGGOCYUPCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=C(C=C3)C(C)(C)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027721 | |
| Record name | 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Pellets or Large Crystals | |
| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Bis[4-(2-phenyl-2-propyl)phenyl]amine | |
CAS RN |
10081-67-1 | |
| Record name | 4,4′-Bis(α,α-dimethylbenzyl)diphenylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10081-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-(4-(1-methyl-1-phenylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010081671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-(2-Phenylpropan-2-yl)-N-[4-(2-phenylpropan-2-yl)phenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0027721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis[4-(2-phenyl-2-propyl)phenyl]amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y29EDV7KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



